Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core with distinct substituents: an ethyl carboxylate group at position 5, a phenyl group at position 4, and a (3,5-dimethyl-1,2-oxazol-4-yl)carbonylamino moiety at position 2. The oxazolyl carbonylamino group introduces hydrogen-bonding and π-stacking capabilities, which may enhance interactions with biological targets .
Properties
Molecular Formula |
C18H17N3O4S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H17N3O4S/c1-4-24-17(23)15-14(12-8-6-5-7-9-12)19-18(26-15)20-16(22)13-10(2)21-25-11(13)3/h5-9H,4H2,1-3H3,(H,19,20,22) |
InChI Key |
OLFYAISVAIULNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(ON=C2C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 2-Chloro-3-oxo-3-phenylpropanoate
This intermediate is prepared through Claisen condensation between ethyl phenylacetate and ethyl chloroacetate under basic conditions:
Key parameters:
-
Solvent : Anhydrous ethanol
-
Temperature : 0–5°C (to minimize side reactions)
-
Yield : 70–80% after recrystallization
Thiazole Ring Formation
Reaction of ethyl 2-chloro-3-oxo-3-phenylpropanoate with thiourea in ethanol yields the thiazole core:
Optimized Conditions :
-
Molar Ratio : 1:1.2 (β-ketoester:thiourea)
Acylation of the 2-Amino Group
The 2-amino group is acylated with 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride to introduce the final substituent.
Synthesis of 3,5-Dimethyl-1,2-oxazole-4-carbonyl Chloride
The acid chloride is prepared from 3,5-dimethyl-1,2-oxazole-4-carboxylic acid using thionyl chloride:
Conditions :
-
Reagent Excess : 1.5 eq SOCl₂
-
Temperature : Reflux (70°C) for 2 hours
-
Yield : 85–90% (after distillation)
Coupling Reaction
Acylation is performed under Schotten-Baumann conditions to minimize hydrolysis:
Optimized Parameters :
-
Solvent System : Biphasic (ethyl acetate/water)
-
Base : 10% NaOH (aq)
-
Temperature : 0–5°C (to suppress side reactions)
-
Yield : 88–90% (after column chromatography)
Analytical Validation and Spectral Data
Table 1. Comparative Reaction Yields
Key Spectral Characteristics :
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 4.35 (q, 2H, COOCH₂CH₃), 2.45 (s, 6H, oxazole-CH₃).
Industrial-Scale Considerations
Solvent Recovery
Ethanol from the thiazole synthesis is distilled and recycled, reducing costs by 40%.
Waste Management
-
Acidic Byproducts : Neutralized with NaOH to pH 7 before disposal.
-
SOCl₂ Residues : Quenched with ice-cold NaOH to form Na₂SO₃.
Challenges and Alternatives
Limitations of Current Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or thiazole rings, often facilitated by bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Substitutions at position 2 (e.g., chlorobenzylamino in ) demonstrate that minor structural changes can shift biological targets (antidiabetic vs. anticancer).
Physicochemical Properties
Key Observations :
- The target compound’s lipophilic substituents (phenyl, oxazolyl) may reduce aqueous solubility compared to more polar analogs like BAC .
Biological Activity
Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate (CAS Number: 926866-35-5) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The molecular formula of this compound is , with a molecular weight of 371.4 g/mol. Its structure comprises a thiazole ring and an oxazole moiety, which are often associated with various biological activities.
Antimicrobial Activity
Research has indicated that derivatives of thiazole and oxazole compounds often exhibit antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. In vitro studies suggest that this compound may inhibit the growth of certain pathogens by disrupting cellular processes.
Antiviral Activity
The compound's potential as an antiviral agent has been explored in several studies. For instance, it was found to possess inhibitory effects on viral replication in cell cultures. The mechanism appears to involve interference with viral entry or replication processes within host cells. Specific IC50 values and therapeutic indices have been determined through high-throughput screening methodologies.
Anti-inflammatory Properties
This compound has shown promise in modulating inflammatory responses. In animal models, the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. These findings suggest that the compound could be beneficial in treating inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors on cell surfaces, altering their activity and influencing downstream signaling pathways.
Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Antiviral | Reduced viral replication in cell cultures | |
| Anti-inflammatory | Decreased TNF-alpha levels in animal models |
Case Study: Antiviral Efficacy
In a study assessing the antiviral efficacy of this compound against herpes simplex virus (HSV), researchers utilized Vero cells to evaluate the compound's effectiveness. The results indicated a significant reduction in viral titers at concentrations below the cytotoxic threshold, demonstrating its potential as a therapeutic agent against viral infections.
Q & A
Q. What are the recommended synthetic strategies for Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic chemistry approaches. Key steps include:
Thiazole ring formation : Use Hantzsch thiazole synthesis by reacting α-haloketones with thiourea derivatives under acidic conditions.
Oxazole coupling : Introduce the 3,5-dimethyl-1,2-oxazol-4-yl moiety via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the thiazole amine and the oxazole carbonyl group.
Esterification : Protect the carboxylic acid group with ethyl chloroformate in the presence of a base (e.g., pyridine).
Critical parameters include temperature control during cyclization (80–90°C for thiazole formation) and solvent selection (DMF for coupling reactions). For yield optimization, monitor intermediates via TLC and use column chromatography for purification .
Q. How can researchers characterize the structural and purity profile of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- 1H/13C NMR : Confirm substitution patterns (e.g., phenyl at C4, oxazole at C2) and ester functionality.
- FT-IR : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹, ester C=O at ~1720 cm⁻¹).
- Chromatography :
- HPLC : Use a C18 column with acetonitrile/water gradient (retention time ~12–15 min) to assess purity (>95%).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O bonds), as demonstrated in structurally analogous thiazole-oxazole hybrids .
Q. What biological activities are associated with structural analogs of this compound?
- Methodological Answer : Analogous thiazole-oxazole hybrids exhibit:
- Enzyme Inhibition : Inhibition of kinases (e.g., EGFR) and proteases via competitive binding to ATP pockets or catalytic sites.
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption.
- Anticancer Potential : IC₅₀ values <10 µM in breast cancer cell lines (MCF-7) via apoptosis induction.
Standardize assays using positive controls (e.g., doxorubicin for cytotoxicity) and validate via Western blotting for target validation .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step between the thiazole and oxazole moieties?
- Methodological Answer :
- Optimize Coupling Agents : Replace EDCI with DCC or DMTMM for higher efficiency in polar aprotic solvents (e.g., DCM vs. DMF).
- Activate Carboxylic Acids : Pre-form active esters (e.g., NHS esters) to improve reaction kinetics.
- Temperature Modulation : Conduct reactions at 0–4°C to minimize side reactions (e.g., oxazole ring decomposition).
Example: A 15% yield increase was achieved using DMTMM in THF at 4°C for a similar thiazole-oxazole hybrid .
Q. How to resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and normalize data to internal controls (e.g., β-actin).
- Structural-Activity Analysis : Compare logP, steric bulk, and electronic profiles (e.g., Hammett constants) to identify activity cliffs.
- Molecular Dynamics : Simulate binding poses to explain divergent activities (e.g., oxazole methyl groups enhancing hydrophobic interactions in one analog but not another) .
Q. What computational methods are suitable for predicting the reactivity of the 5-carboxylate group?
- Methodological Answer :
- DFT Calculations : Model nucleophilic acyl substitution at the ester group using Gaussian09 with B3LYP/6-31G(d). Calculate activation energies for hydrolysis under acidic vs. basic conditions.
- Molecular Docking : Predict binding affinity to esterase enzymes (e.g., CES1) using AutoDock Vina.
Example: DFT studies on methyl 4-phenylthiazole-5-carboxylate revealed higher hydrolysis rates in basic media (ΔG‡ = 45 kJ/mol) vs. acidic (ΔG‡ = 58 kJ/mol) .
Q. How to design derivatives with improved aqueous solubility without compromising bioactivity?
- Methodological Answer :
- Ester Hydrolysis : Convert the ethyl ester to a sodium carboxylate salt (yield: 78–85% using 10% NaOH in aqueous ethanol) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the carboxylate via amide linkages.
- Prodrug Strategy : Introduce pH-sensitive groups (e.g., tert-butyl esters) for controlled release.
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
